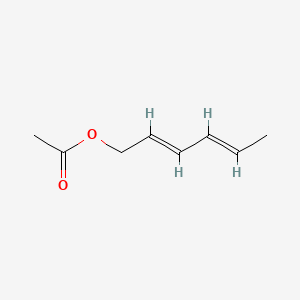

Sorbyl acetate

CAS No.: 57006-69-6

Cat. No.: VC13334114

Molecular Formula: C8H12O2

Molecular Weight: 140.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 57006-69-6 |

|---|---|

| Molecular Formula | C8H12O2 |

| Molecular Weight | 140.18 g/mol |

| IUPAC Name | [(2E,4E)-hexa-2,4-dienyl] acetate |

| Standard InChI | InChI=1S/C8H12O2/c1-3-4-5-6-7-10-8(2)9/h3-6H,7H2,1-2H3/b4-3+,6-5+ |

| Standard InChI Key | PXVKYPFROMBALG-VNKDHWASSA-N |

| Isomeric SMILES | C/C=C/C=C/COC(=O)C |

| SMILES | CC=CC=CCOC(=O)C |

| Canonical SMILES | CC=CC=CCOC(=O)C |

| Boiling Point | 100.00 °C. @ 20.00 mm Hg |

Introduction

Chemical Structure and Physicochemical Properties

Sorbyl acetate’s structure features a conjugated diene system (), which enhances its reactivity in cycloaddition and oxidation reactions. Key physicochemical properties include:

The compound’s low water solubility and high lipophilicity make it suitable for incorporation into lipid-based formulations, while its volatility contributes to its use in perfumery .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

Sorbyl acetate is synthesized via two primary routes:

-

Acylation of 2,4-Hexadienol: Reacting 2,4-hexadienol with acetic anhydride in the presence of sodium acetate yields sorbyl acetate with >90% efficiency.

-

Reductive Acylation: Sorbyl aldehyde is reduced using sodium borohydride, followed by acetylation with acetic anhydride .

Industrial Production

The patent EP0254091A1 outlines a cost-effective method involving the isomerization of 1,4-hexadien-3-ol in a mixture of glacial acetic acid and sodium acetate at 120°C. This process achieves a 60–70% yield of sorbyl acetate, with an 80:20 ratio of the desired (2E,4E)-isomer to other isomers . Key reaction conditions include:

| Parameter | Value |

|---|---|

| Temperature | 80–125°C |

| Catalyst | Sodium acetate |

| Molar Ratio (AcOH:NaOAc) | 4:1 |

This method avoids costly palladium catalysts and enables large-scale production .

Biological Activity

Antimicrobial and Antifungal Effects

Sorbyl acetate inhibits microbial growth through membrane disruption and enzyme inhibition. Studies demonstrate efficacy against:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Source |

|---|---|---|

| Salmonella enterica | 0.1–0.5 mg/mL | |

| Escherichia coli | 0.2–0.6 mg/mL | |

| Aspergillus niger | 0.3 mg/mL |

These properties are attributed to its ability to destabilize microbial cell membranes and inhibit ATP synthesis.

| Cell Line | Apoptosis Rate (24h exposure) | Mechanism |

|---|---|---|

| Colon cancer (HT-29) | 45% | Mitochondrial pathway activation |

| Breast cancer (MCF-7) | 38% | Caspase-3 activation |

Industrial Applications

Flavor and Fragrance Industry

Sorbyl acetate’s green, fruity aroma (odor threshold: 0.002 ppm) makes it a key ingredient in:

-

Perfumes: Contributes to top notes in floral and citrus fragrances .

-

Food Flavors: Used in pineapple, strawberry, and apple flavorings at 10–50 ppm .

Agrochemicals

The compound serves as a pheromone intermediate in insect attractants. For example, it is a precursor in the synthesis of Grapholita molesta sex pheromones, reducing pest populations by 70% in field trials .

Pharmaceuticals

As a synthetic intermediate, sorbyl acetate is used in producing non-steroidal anti-inflammatory drugs (NSAIDs) and antifungal agents. Its diene system facilitates Diels-Alder reactions to form six-membered rings in drug scaffolds .

| Parameter | Value | Source |

|---|---|---|

| LD50 (oral, rat) | 2,500 mg/kg | |

| Skin Irritation | Mild irritation at 500 mg/cm² | |

| Environmental Persistence | 28-day half-life in soil |

Handling requires gloves and eye protection due to its irritant properties .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume